molecular formula C11H14O2 B1304944 3,5-Diethyl-4-hydroxybenzaldehyde CAS No. 69574-07-8

3,5-Diethyl-4-hydroxybenzaldehyde

Cat. No.: B1304944
CAS No.: 69574-07-8
M. Wt: 178.23 g/mol
InChI Key: MLNOWFFHYALTKS-UHFFFAOYSA-N
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Description

3,5-Diethyl-4-hydroxybenzaldehyde: is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, featuring two ethyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde. One common method is the Friedel-Crafts alkylation, where 4-hydroxybenzaldehyde reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective introduction of ethyl groups at the 3 and 5 positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Diethyl-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 3,5-diethyl-4-hydroxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group at the 4 position can participate in nucleophilic substitution reactions, forming various ethers and esters. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: 3,5-Diethyl-4-hydroxybenzoic acid.

    Reduction: 3,5-Diethyl-4-hydroxybenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituent introduced.

Scientific Research Applications

Chemistry: 3,5-Diethyl-4-hydroxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In industrial applications, this compound is employed in the manufacture of fragrances, flavorings, and polymer additives. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group at the 4 position can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the ethyl groups at the 3 and 5 positions, making it less hydrophobic and potentially less reactive in certain chemical reactions.

    3,5-Dimethyl-4-hydroxybenzaldehyde: Features methyl groups instead of ethyl groups, resulting in different steric and electronic properties.

    3,5-Diethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.

Uniqueness: 3,5-Diethyl-4-hydroxybenzaldehyde is unique due to the presence of ethyl groups, which enhance its hydrophobicity and influence its chemical reactivity. These structural features make it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3,5-diethyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-5-8(7-12)6-10(4-2)11(9)13/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOWFFHYALTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989630
Record name 3,5-Diethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69574-07-8
Record name 3,5-Diethyl-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69574-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl-4-hydroxybenzaldehyde
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Record name 3,5-Diethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
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Record name 3,5-diethyl-4-hydroxybenzaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 2,6-diethylphenol (3.80 g, 25.3 mmol) in acetic acid (30 mL) hexamethylenetetraamine (5.3 g, 37.9 mmol) is added and the mixture is heated to 120° C. A first fraction of the solvent is distilled off (Dean-Stark), then the mixture is refluxed for 3 h. The mixture is cooled to rt, diluted with water (100 mL) and extracted twice with EA (2×200 mL). The organic extracts are washed with sat. aq. NaHCO3, dried and the solvent is removed in vacuo. The crude product is purified by column chromatography eluting with DCM containing 2% of methanol to give 3,5-diethyl-4-hydroxybenzaldehyde (1.8 g) as colourless solid; 1H NMR (CDCl3): δ 9.85 (s, 1H), 7.57 (s, 2H), 5.32 (s, 1H), 2.69 (q, J=7.6 Hz, 2H), 1.30 (t, J=7.6 Hz, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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